molecular formula C17H16ClN3 B3037302 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine CAS No. 477856-34-1

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine

Cat. No.: B3037302
CAS No.: 477856-34-1
M. Wt: 297.8 g/mol
InChI Key: KHBHJQRIJRLQHU-UHFFFAOYSA-N
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Description

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and an isopropylphenyl group attached to the nitrogen atom at the 4th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline and 4-isopropylaniline.

    Nucleophilic Substitution: The 4-chloroquinazoline undergoes a nucleophilic substitution reaction with 4-isopropylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents (e.g., DMF), and bases (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can exert anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anti-cancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Similar to gefitinib, it is used in cancer therapy and targets EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

Uniqueness

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenyl group and chlorine atom contribute to its unique binding affinity and selectivity towards certain molecular targets, differentiating it from other quinazoline derivatives.

Properties

IUPAC Name

7-chloro-N-(4-propan-2-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-11(2)12-3-6-14(7-4-12)21-17-15-8-5-13(18)9-16(15)19-10-20-17/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBHJQRIJRLQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211097
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-34-1
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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